

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Methyl-6-nitrobenzoic acid**, a versatile chemical intermediate with significant applications in organic synthesis, pharmaceutical development, and materials science. This document details its chemical properties, synthesis protocols, and key applications, presenting quantitative data in structured tables and illustrating reaction pathways and workflows with clear diagrams.

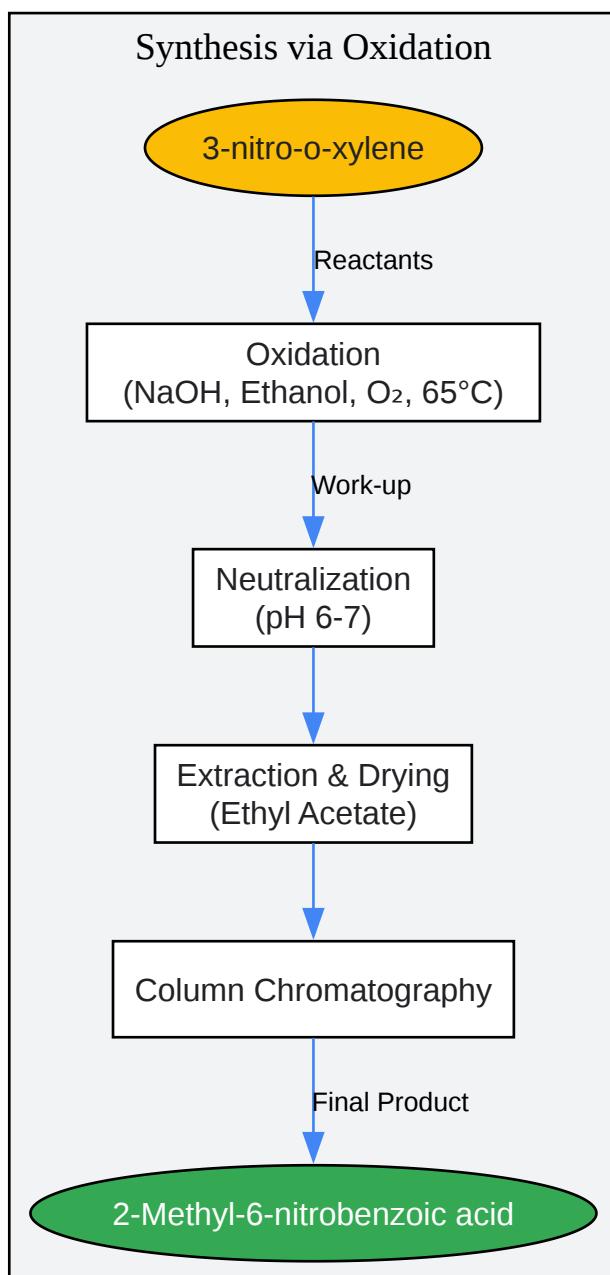
Core Chemical and Physical Properties

2-Methyl-6-nitrobenzoic acid is an aromatic carboxylic acid distinguished by the presence of a methyl and a nitro group on the benzene ring.^[1] These functional groups significantly influence its reactivity, making it a valuable precursor for a wide range of more complex molecules.^[1] Its key properties are summarized below.

Property	Value
Molecular Weight	181.15 g/mol [1] [2]
Molecular Formula	C ₈ H ₇ NO ₄ [1] [2] [3]
CAS Number	13506-76-8 [1] [3]
IUPAC Name	2-methyl-6-nitrobenzoic acid [4]
Synonyms	2-Nitro-6-methylbenzoic acid, 6-Nitro-o-toluic acid [1]
Appearance	Yellow to brown powder or crystals [1]
Melting Point	151-159 °C [1]
Purity	≥ 99% (HPLC) [1]
Storage Conditions	Room Temperature [1]

Synthesis of 2-Methyl-6-nitrobenzoic Acid

The synthesis of **2-Methyl-6-nitrobenzoic acid** can be achieved through several routes. The most common methods involve the oxidation of 3-nitro-o-xylene or the nitration of 2-methylbenzoic acid.[\[5\]](#)[\[6\]](#)


Oxidation of 3-nitro-o-xylene

One established method involves the oxidation of 3-nitro-o-xylene using an oxidant in the presence of dilute nitric acid.[\[5\]](#)[\[6\]](#) This approach can be tailored to co-produce 3-nitro-2-methylbenzoic acid.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Oxidation of 3-nitro-o-xylene[\[7\]](#)

- Reaction Setup: To a 100 mL autoclave, add 1,2-dimethyl-3-nitrobenzene (3 mmol, 1.0 eq.), sodium hydroxide (22.5 mmol, 7.5 eq.), and 5 mL of ethanol.[\[7\]](#)
- Reaction Conditions: Purge the autoclave with oxygen three times, then maintain an oxygen pressure of 1.8 MPa. Heat the reaction mixture in an oil bath at 65°C for 24 hours.[\[7\]](#)

- Work-up: After the reaction is complete, dilute the mixture with methanol and neutralize the pH to 6-7.[7]
- Purification: Remove the solvent under reduced pressure. Add ethyl acetate to the residue and dry the solution. The target product, **2-methyl-6-nitrobenzoic acid**, can then be isolated by column chromatography. This procedure has been reported to yield the product in 64% yield.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Methyl-6-nitrobenzoic acid**.

Nitration of 2-Methylbenzoic Acid

Another primary route is the direct nitration of 2-methylbenzoic acid.^[8] This is an electrophilic aromatic substitution reaction where a nitro group is introduced to the benzene ring.^[8] The regioselectivity of this reaction is influenced by the directing effects of the existing methyl and carboxylic acid groups.^[8]

Applications in Research and Development

2-Methyl-6-nitrobenzoic acid is a valuable building block in various sectors, including pharmaceuticals, agrochemicals, and materials science.^[1]

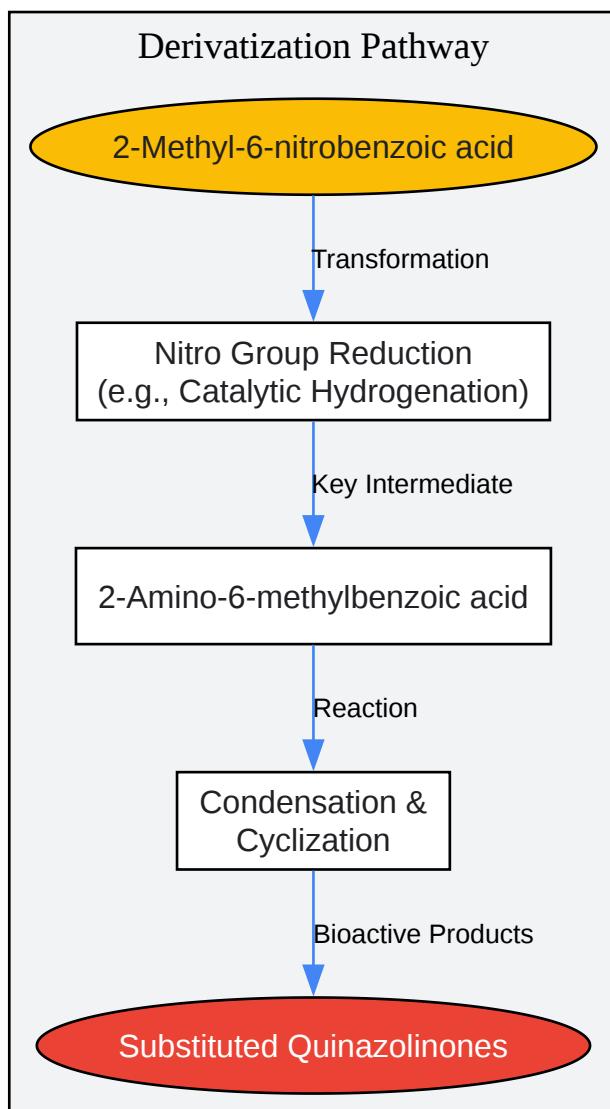
- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.^[1] Its derivatives are crucial for creating complex, biologically active molecules.^[9] For example, a positional isomer, 2-methyl-4-nitrobenzoic acid, is a precursor in the synthesis of Tolvaptan, a drug used to treat hyponatremia.^{[9][10]}
- Agrochemicals: The compound is used in the formulation of herbicides and pesticides.^[1] **2-Methyl-6-nitrobenzoic acid** itself is noted to act as an herbicide due to its anthranilic acid moiety.^[7] It is an important raw material for the synthesis of the fungicide metrafenone.^[5]
- Material Science and Dyes: This chemical is involved in the development of dyes and pigments.^[1] It also acts as a building block for specialty polymers.^[1]

Reactivity and Derivatization

The chemical behavior of **2-Methyl-6-nitrobenzoic acid** is governed by its three functional groups: the carboxylic acid, the methyl group, and the nitro group. The methyl group is an electron-donating group that activates the ring towards electrophilic aromatic substitution, while the carboxylic acid and nitro groups are deactivating.^[8]

Synthesis of 2-methyl-6-nitrobenzoic anhydride (MNBA)

A significant application of this acid is as a precursor to 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent.^[8] This reagent is highly effective for the synthesis of medium and large-sized lactones from hydroxycarboxylic acids in a process known as Shiina macrolactonization.^[8]


Reduction and Cyclization to Quinazolinones

The nitro group can be readily reduced to an amine, creating methyl 2-amino-6-methylbenzoate.^[9] This transformation is pivotal as it provides a handle for various cyclization reactions.^[9] The resulting aminobenzoate is a valuable precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.^[9]

Experimental Protocol: Representative Nitro Group Reduction (Catalytic Hydrogenation)

This protocol is adapted from the reduction of a similar compound, methyl m-nitrobenzoate, and represents a general procedure for the reduction of the nitro group.^[9]

- Materials: Methyl 2-methyl-6-nitrobenzoate, Methanol, Palladium on carbon (Pd/C) catalyst (5-10 mol%), Hydrogen gas.^[9]
- Procedure:
 - Dissolve methyl 2-methyl-6-nitrobenzoate in methanol in a suitable hydrogenation vessel.^[9]
 - Add a catalytic amount of Pd/C to the solution.^[9]
 - Connect the vessel to a hydrogen source and stir the mixture under a hydrogen atmosphere at room temperature.^[9]
 - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.^[9]
 - Upon completion, remove the catalyst by filtration through celite.^[9]
 - Remove the solvent under reduced pressure to yield the amino derivative.^[9]

[Click to download full resolution via product page](#)

Caption: General pathway for the synthesis of quinazolinones.

This technical guide provides a foundational understanding of **2-Methyl-6-nitrobenzoic acid**, highlighting its synthesis, properties, and significant role as an intermediate in various fields of chemical science. Its unique structure and reactivity continue to make it a compound of interest for researchers and developers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2-METHYL-6-NITROBENZOIC ACID | CAS 13506-76-8 [matrix-fine-chemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. 2-METHYL-6-NITROBENZOIC ACID | 13506-76-8 [chemicalbook.com]
- 8. 2-Methyl-6-nitrobenzoic acid | 13506-76-8 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120224#2-methyl-6-nitrobenzoic-acid-molecular-weight\]](https://www.benchchem.com/product/b120224#2-methyl-6-nitrobenzoic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com